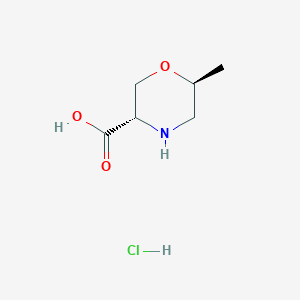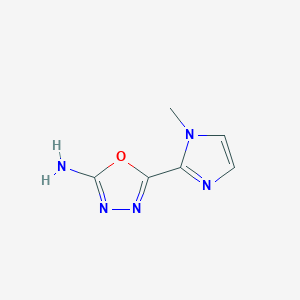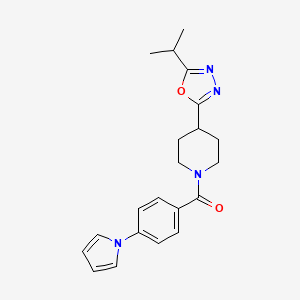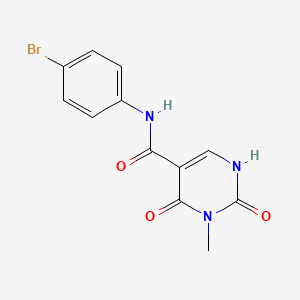![molecular formula C19H15ClF3N3O2S B2548549 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688335-81-1](/img/structure/B2548549.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of multiple pharmacophoric elements such as the imidazole ring, sulfanylacetamide group, and the chloro-trifluoromethyl-phenyl moiety. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazide formation, ring closure, and final substitution reactions . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide includes the conversion of aromatic acids to esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and the final coupling with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route, choice of reagents, and purification techniques to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . The vibrational spectroscopic signatures of similar molecules have been obtained using Raman and Fourier transform infrared spectroscopy, and the results have been compared with computational models . The geometric equilibrium and intermolecular interactions have been explored using density functional theory, which can also be applied to the compound to predict its structure and stability .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied through their biological screening. For example, the synthesized derivatives of related molecules have shown potential antibacterial activity and moderate enzyme inhibition . The antiprotozoal activity of benzimidazole derivatives has also been evaluated, revealing strong activity against various protozoa . These studies indicate that the compound may also exhibit significant biological activities, which could be explored through similar screening methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their pharmacokinetic profiles and molecular docking studies. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for similar molecules . Additionally, molecular docking studies have helped identify the active binding sites and correlate them with bioactivity data . These approaches can be applied to the compound to predict its physical and chemical properties and potential biological targets.
科学的研究の応用
Antiprotozoal Activity
A series of novel compounds with structural similarities, specifically derivatives involving imidazole and benzimidazole, have been synthesized and evaluated for antiprotozoal activity. These compounds have shown promising activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, outperforming standard drugs like metronidazole in some cases (Pérez‐Villanueva et al., 2013).
Anticonvulsant Activity
Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives has demonstrated their potential as anticonvulsants. The study identified compounds with significant activity against seizures induced by maximal electroshock (MES), indicating the therapeutic potential of these structures in epilepsy treatment (Aktürk et al., 2002).
Pharmacological Potential in Cancer and Inflammation
A comprehensive study on heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, highlighted their computational and pharmacological potential. These compounds exhibited notable activity in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study's findings emphasize the broad pharmacological applications of these derivatives, potentially relevant to the compound of interest (Faheem, 2018).
Glutaminase Inhibition for Cancer Therapy
Investigations into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS), have led to the development of compounds with similar potency and improved solubility. These analogs show potential in inhibiting the growth of cancer cells, presenting a promising avenue for cancer therapy research (Shukla et al., 2012).
Antimicrobial and Antitubercular Agents
N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have been synthesized and demonstrated interesting antimicrobial and antitubercular activities. Such compounds, by virtue of their structural characteristics, could serve as leads for the development of new therapeutic agents against bacterial and fungal infections (Ranjith et al., 2014).
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2S/c1-28-14-5-3-13(4-6-14)26-9-8-24-18(26)29-11-17(27)25-16-10-12(19(21,22)23)2-7-15(16)20/h2-10H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNSHWMWSTZMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)




![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)


![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)
![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)